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molecular formula C20H18 B6331302 1,2-Bisindenylethane CAS No. 15721-07-0

1,2-Bisindenylethane

Cat. No. B6331302
M. Wt: 258.4 g/mol
InChI Key: CTWJQOQFTNPBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06444604B1

Procedure details

Into a 2 liter two-necked round-bottomed flask, 50 g of indene (437 mmol) were dissolved under inert atmosphere with 500 ml of tetrahydrofuran and were cooled to −78°C. By slow dropping (1 hour) 175 ml of n-butyllithium (2.5M in hexane, 437.5 mmol) were added. The mixture was allowed to heat up to room temperature and was kept under stirring for 4 hours. It was cooled to −78° C. and 40.42 g of dibromoethane (215 mmol) dissolved in 100 ml of tetrahydrofuran were dropped (within 20 minutes). After the end of the addition, the temperature was raised to 50° C., the whole was kept under stirring for 12 hours, then was cooled down to room temperature and 20 ml of water were added. The organic phase was dried and the residue was extracted with pentane. By evaporation under vacuum 28.65 g of product were obtained (yield=51.6%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
40.42 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
51.6%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH2:10]([Li])[CH2:11][CH2:12][CH3:13].Br[CH:16](Br)[CH3:17].O>O1CCCC1>[CH:1]1([CH2:13][CH2:12][CH:11]2[C:10]3[C:1](=[CH:2][CH:3]=[CH:16][CH:17]=3)[CH:9]=[CH:8]2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
40.42 g
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
under stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heat up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to −78° C.
ADDITION
Type
ADDITION
Details
were dropped (within 20 minutes)
Duration
20 min
ADDITION
Type
ADDITION
Details
After the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 50° C.
STIRRING
Type
STIRRING
Details
under stirring for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with pentane
CUSTOM
Type
CUSTOM
Details
By evaporation under vacuum 28.65 g of product
CUSTOM
Type
CUSTOM
Details
were obtained (yield=51.6%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(C=CC2=CC=CC=C12)CCC1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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